[Bis(trifluoroacetoxy)iodo]benzene

Catalog No.
S575851
CAS No.
2712-78-9
M.F
C10H5F6IO4
M. Wt
430.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Bis(trifluoroacetoxy)iodo]benzene

CAS Number

2712-78-9

Product Name

[Bis(trifluoroacetoxy)iodo]benzene

IUPAC Name

[phenyl-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate

Molecular Formula

C10H5F6IO4

Molecular Weight

430.04 g/mol

InChI

InChI=1S/C10H5F6IO4/c11-9(12,13)7(18)20-17(6-4-2-1-3-5-6)21-8(19)10(14,15)16/h1-5H

InChI Key

PEZNEXFPRSOYPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Synonyms

BTIB; Bis(trifluoroacetato)(phenyl)iodine; Bis(trifluoroacetato)phenyl iodide; Bis(trifluoroacetoxy)iodobenzene; Bis(trifluoroacetoxy)iodobenzne; I,I-Bis(trifluoroacetoxy)iodobenzene; Iodobenzene bis(trifluoroacetate); Iodobenzene di(trifluoroacetate

Canonical SMILES

C1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Hofmann Rearrangement

(Bis(trifluoroacetoxy)iodo)benzene is particularly valuable for facilitating the Hofmann rearrangement under mildly acidic conditions. This reaction allows the conversion of primary amides to primary amines through a migration of an alkyl or aryl group. Traditionally, the Hofmann rearrangement requires harsh conditions involving strong bases like sodium hydroxide (NaOH). However, (Bis(trifluoroacetoxy)iodo)benzene offers a milder alternative, enabling the reaction to proceed efficiently in aqueous solutions with weaker acids like acetic acid (CH3COOH). This milder approach minimizes side reactions and improves product yields, making it a valuable tool for researchers studying amine synthesis.

Other Applications

Beyond the Hofmann rearrangement, (Bis(trifluoroacetoxy)iodo)benzene finds applications in other areas of scientific research:

  • Pummerer-like reactions: These reactions involve the rearrangement of sulfoxides to sulfones, and (Bis(trifluoroacetoxy)iodo)benzene can act as a catalyst for these processes.
  • Chemoselective deprotection of dimethoxybenzyl ethers: This technique involves the removal of a specific protecting group from a molecule, and (Bis(trifluoroacetoxy)iodo)benzene can achieve this selectively for dimethoxybenzyl ethers while leaving other functional groups untouched.
  • Mediating oxidative cycloisomerization: This reaction involves the formation of cyclic structures from linear precursors, and (Bis(trifluoroacetoxy)iodo)benzene can serve as a mediator for this process.
  • Tosyloxylation of anilides: This reaction involves the introduction of a tosyl group (p-toluenesulfonyl) onto anilides, and (Bis(trifluoroacetoxy)iodo)benzene can be used as a reagent for this transformation.

XLogP3

5

UNII

659SFV27XS

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2712-78-9

Wikipedia

[bis(trifluoroacetoxy)iodo]benzene

Dates

Modify: 2023-08-15

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